molecular formula C13H14FNO B11720862 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile

Katalognummer: B11720862
Molekulargewicht: 219.25 g/mol
InChI-Schlüssel: GMYWKCGDSRRWGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol. It is known for its utility in research and development, particularly in the field of organic chemistry. The compound features a cyclopentane ring substituted with a 3-fluoro-4-methoxyphenyl group and a carbonitrile group.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: Research into potential therapeutic applications includes the investigation of its effects on various biological targets, such as enzymes or receptors involved in disease processes.

    Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, or gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile and 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile share structural similarities but differ in the size of the cycloalkane ring.

    Uniqueness: The presence of the cyclopentane ring in this compound provides distinct steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C13H14FNO

Molekulargewicht

219.25 g/mol

IUPAC-Name

1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C13H14FNO/c1-16-12-5-4-10(8-11(12)14)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3

InChI-Schlüssel

GMYWKCGDSRRWGP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.